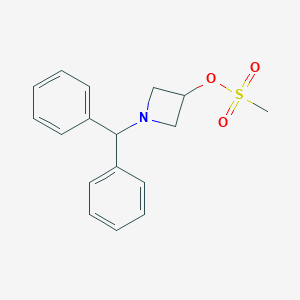

1-Benzhydrylazetidin-3-yl methanesulfonate

Description

The exact mass of the compound 1-Benzhydrylazetidin-3-yl methanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Benzhydrylazetidin-3-yl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzhydrylazetidin-3-yl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1-benzhydrylazetidin-3-yl) methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S/c1-22(19,20)21-16-12-18(13-16)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVZMUILYMLJCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374452 | |

| Record name | 1-benzhydrylazetidin-3-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33301-41-6 | |

| Record name | 1-(Diphenylmethyl)-3-[(methylsulfonyl)oxy]azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33301-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-benzhydrylazetidin-3-yl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Azetidinol, 1-(diphenylmethyl)-, 3-methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on 1-Benzhydrylazetidin-3-yl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzhydrylazetidin-3-yl methanesulfonate is a key synthetic intermediate, primarily utilized in the development of novel therapeutics targeting the endocannabinoid system. Its stable yet reactive nature makes it an ideal building block for introducing the 1-benzhydrylazetidine moiety into drug candidates. This document provides a comprehensive overview of its chemical properties, synthesis, and its significant role in the synthesis of monoacylglycerol lipase (MAGL) inhibitors, which are under investigation for a range of neurological and inflammatory disorders. Detailed experimental protocols for its synthesis and subsequent use are provided, alongside a summary of its chemical and physical properties.

Chemical and Physical Properties

1-Benzhydrylazetidin-3-yl methanesulfonate, also known as (1-benzhydrylazetidin-3-yl) methanesulfonate, is a sulfonate ester. The methanesulfonate group is an excellent leaving group, making this compound a versatile reagent for nucleophilic substitution reactions. The benzhydryl group contributes to the lipophilicity of molecules incorporating this fragment.

| Property | Value | Reference |

| CAS Number | 33301-41-6 | [1][2] |

| Molecular Formula | C₁₇H₁₉NO₃S | [2] |

| Molecular Weight | 317.40 g/mol | [2] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 111-112 °C | |

| Boiling Point | 459.9 °C at 760 mmHg | [3] |

| Purity | ≥95% (HPLC) | [1] |

| Storage | Sealed in a dry place at room temperature | [1] |

Synthesis of 1-Benzhydrylazetidin-3-yl Methanesulfonate

The synthesis of 1-Benzhydrylazetidin-3-yl methanesulfonate is typically a two-step process, starting from benzhydrylamine and epichlorohydrin to form the precursor alcohol, 1-benzhydrylazetidin-3-ol, which is then mesylated.

Experimental Protocol: Synthesis of 1-Benzhydrylazetidin-3-ol

This procedure is adapted from a multikilogram-scale synthesis.

Materials:

-

Benzhydrylamine

-

Epichlorohydrin

-

Isopropyl alcohol (IPA)

Procedure:

-

A solution of benzhydrylamine in isopropyl alcohol is prepared in a reactor.

-

Epichlorohydrin is added dropwise to the stirred solution, maintaining the temperature below 30 °C.

-

The reaction mixture is stirred for approximately 30 hours at 30 °C. The reaction progress is monitored by HPLC until the starting material (benzhydrylamine) is consumed.

-

Upon completion, the product, 1-benzhydrylazetidin-3-ol, can be isolated. This process is high-yielding (around 80%) and can produce a product with high purity (>99%) without the need for column chromatography.

Experimental Protocol: Mesylation of 1-Benzhydrylazetidin-3-ol

This procedure describes the conversion of the alcohol to the final methanesulfonate product.

Materials:

-

1-Benzhydrylazetidin-3-ol

-

Acetonitrile

-

Triethylamine

-

Methanesulfonyl chloride (MsCl)

-

Water

Procedure:

-

Charge a reaction flask with 1-benzhydrylazetidin-3-ol, acetonitrile, and triethylamine.

-

Cool the mixture to -5 °C using an ice-acetone bath.

-

Add methanesulfonyl chloride dropwise, ensuring the internal temperature does not exceed 5 °C.

-

Monitor the reaction by HPLC. The reaction is typically complete within 15 minutes.

-

Add water to the reaction mixture and stir for 2 hours at room temperature.

-

Filter the resulting precipitate. The filter cake is washed with water and dried under a vacuum to yield 1-benzhydrylazetidin-3-yl methanesulfonate. The yield is reported to be quantitative.

Application in the Synthesis of Monoacylglycerol Lipase (MAGL) Inhibitors

1-Benzhydrylazetidin-3-yl methanesulfonate is a valuable intermediate in the synthesis of monoacylglycerol lipase (MAGL) inhibitors. MAGL is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to increased levels of 2-AG, which can modulate various physiological processes, making MAGL an attractive therapeutic target for neuroinflammatory and neurodegenerative diseases, pain, and cancer.[2][4]

Role in Drug Synthesis

The methanesulfonate group on the azetidine ring serves as an excellent leaving group, allowing for nucleophilic substitution by various nucleophiles, such as amines, to introduce the 1-benzhydrylazetidine scaffold into the target molecule. This is a common strategy in medicinal chemistry to build molecular complexity.

Experimental Protocol: Synthesis of a MAGL Inhibitor Intermediate

The following is an example of how 1-benzhydrylazetidin-3-yl methanesulfonate is used in a nucleophilic substitution reaction, as described in a patent for the synthesis of MAGL inhibitors.[4]

Materials:

-

A suitable amine precursor (e.g., a substituted piperazinone)

-

1-Benzhydrylazetidin-3-yl methanesulfonate (CAS 33301-41-6)

-

Solvent (e.g., Ethyl acetate - EtOAc)

Procedure:

-

The amine precursor is dissolved in a suitable solvent.

-

1-Benzhydrylazetidin-3-yl methanesulfonate is added to the solution.

-

The reaction mixture is heated, for example, in a microwave oven at 130 °C for 60 minutes.

-

After cooling, the reaction mixture is worked up by partitioning between water and ethyl acetate.

-

The organic layer is separated, washed, dried, and concentrated.

-

The crude product is then purified by silica gel chromatography to yield the desired N-substituted azetidine derivative.

Biological Context: The Endocannabinoid System and MAGL Inhibition

The endocannabinoid system is a complex cell-signaling system that plays a crucial role in regulating a wide range of physiological processes. The primary endocannabinoid in the brain, 2-arachidonoylglycerol (2-AG), is hydrolyzed by monoacylglycerol lipase (MAGL). The inhibition of MAGL increases the levels of 2-AG, which then acts on cannabinoid receptors (CB1 and CB2), leading to various downstream effects. This mechanism is a promising therapeutic strategy for several diseases.[4]

Below is a diagram illustrating the simplified signaling pathway involving MAGL and the therapeutic intervention through its inhibition.

Conclusion

1-Benzhydrylazetidin-3-yl methanesulfonate is a valuable and versatile chemical intermediate. Its primary application lies in the field of medicinal chemistry, particularly in the synthesis of novel drug candidates that target the endocannabinoid system. The straightforward synthesis of this compound, coupled with the reactivity of the methanesulfonate leaving group, allows for the efficient incorporation of the 1-benzhydrylazetidine moiety into a wide range of molecules. Its role in the development of MAGL inhibitors highlights its importance for researchers and scientists working on novel therapeutics for neurological and inflammatory conditions. This guide provides the foundational technical information required for the effective utilization of this compound in a research and development setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Discovery of reversible monoacylglycerol lipase (MAGL) inhibitors based on ortho-hydroxyanilide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. WO2019180185A1 - Oxazine monoacylglycerol lipase (magl) inhibitors - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-Benzhydrylazetidin-3-yl Methanesulfonate: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzhydrylazetidin-3-yl methanesulfonate is a pivotal synthetic intermediate in medicinal chemistry, valued for its role in the construction of complex molecular architectures, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis. Furthermore, it elucidates its application as a key building block in the synthesis of advanced pharmaceutical compounds, underscoring its significance in drug discovery and development.

Chemical Structure and Identification

1-Benzhydrylazetidin-3-yl methanesulfonate is a sulfonate ester characterized by a central four-membered azetidine ring. A benzhydryl (diphenylmethyl) group is attached to the nitrogen atom of the azetidine ring, which significantly increases its lipophilicity. The methanesulfonate (mesylate) group at the 3-position of the azetidine ring is an excellent leaving group, making this position susceptible to nucleophilic substitution, a key feature for its utility in organic synthesis.

Chemical Structure:

Key Identifiers:

-

IUPAC Name: (1-benzhydrylazetidin-3-yl) methanesulfonate[1]

-

CAS Number: 33301-41-6[1]

-

Molecular Formula: C₁₇H₁₉NO₃S[1]

-

Molecular Weight: 317.4 g/mol [1]

-

Synonyms: 1-(Diphenylmethyl)-3-azetidinyl methanesulfonate, 1-Benzhydryl-3-(methanesulfonyloxy)azetidine[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Benzhydrylazetidin-3-yl methanesulfonate is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| Appearance | White to almost white crystalline powder | |

| Melting Point | 109 - 113 °C | |

| Purity | ≥ 95% (HPLC) | |

| Solubility | Soluble in Dichloromethane, Ether, Ethyl Acetate, Methanol | |

| Storage Conditions | Sealed in a dry place at room temperature. |

Synthesis of 1-Benzhydrylazetidin-3-yl Methanesulfonate

The synthesis of 1-Benzhydrylazetidin-3-yl methanesulfonate is typically achieved through the methanesulfonylation of its precursor, 1-benzhydrylazetidin-3-ol. This reaction is a standard procedure in organic synthesis for converting an alcohol into a good leaving group.

Experimental Protocol: Synthesis of 1-Benzhydrylazetidin-3-yl Methanesulfonate

This protocol details the procedure for the methanesulfonylation of 1-benzhydrylazetidin-3-ol.

Materials:

-

1-Benzhydrylazetidin-3-ol

-

Acetonitrile

-

Triethylamine

-

Methanesulfonyl chloride

-

Ice-acetone bath

-

Water

-

Reaction flask

-

Dropping funnel

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

To a reaction flask, add 1-benzhydrylazetidin-3-ol (1 equivalent), acetonitrile, and triethylamine (1.5 equivalents).

-

Cool the mixture in an ice-acetone bath to -5 °C.

-

Slowly add methanesulfonyl chloride (1.2 equivalents) via a dropping funnel, ensuring the reaction temperature is maintained below 5 °C.

-

Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 15 minutes.

-

Once the reaction is complete, add water to the reaction mixture and stir for 2 hours at room temperature.

-

Filter the resulting precipitate.

-

Wash the filter cake with water.

-

Dry the product under vacuum.

Synthetic Applications in Drug Development

The azetidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to impart favorable pharmacological properties. 1-Benzhydrylazetidin-3-yl methanesulfonate, with its reactive mesylate group, serves as a versatile building block for introducing this valuable moiety into a wide range of molecules.[2] It is a key intermediate in the synthesis of various therapeutic agents, particularly in the areas of neuropharmacology and anti-inflammatory research.[3][4]

Role in the Synthesis of Novel Pharmaceuticals

The primary application of 1-Benzhydrylazetidin-3-yl methanesulfonate is in nucleophilic substitution reactions. The methanesulfonate group is readily displaced by a variety of nucleophiles, such as amines, thiols, and carbanions, allowing for the facile introduction of the 1-benzhydrylazetidine core into a target molecule. This strategy is employed in the synthesis of analgesics, anti-inflammatory drugs, and compounds aimed at modulating neurotransmitter systems.[3][4]

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic workflow for the preparation of 1-Benzhydrylazetidin-3-yl methanesulfonate from its precursor.

Caption: Synthetic workflow for 1-Benzhydrylazetidin-3-yl methanesulfonate.

Logical Relationship in Drug Synthesis

The diagram below outlines the logical progression from a starting material to a final drug product, highlighting the role of 1-Benzhydrylazetidin-3-yl methanesulfonate as a key intermediate.

Caption: Logical flow of a multi-step drug synthesis.

Safety Information

It is crucial to handle 1-Benzhydrylazetidin-3-yl methanesulfonate with appropriate safety precautions in a laboratory setting.

-

Hazard Statements:

-

Precautionary Measures:

-

Wear protective gloves, clothing, eye, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

-

Conclusion

1-Benzhydrylazetidin-3-yl methanesulfonate is a compound of significant interest to the pharmaceutical and chemical research communities. Its well-defined structure, predictable reactivity, and the accessibility of its synthetic precursor make it an invaluable tool in the synthesis of novel bioactive molecules. The detailed information and protocols provided in this guide are intended to support researchers in the effective and safe utilization of this versatile chemical intermediate in their drug discovery and development endeavors.

References

Technical Guide: 1-Benzhydrylazetidin-3-yl methanesulfonate (CAS 33301-41-6)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-Benzhydrylazetidin-3-yl methanesulfonate, a versatile chemical intermediate with potential applications in pharmaceutical development. This guide covers its physicochemical properties, detailed synthesis protocols, and a review of its known biological context.

Chemical and Physical Properties

1-Benzhydrylazetidin-3-yl methanesulfonate is a sulfonate ester containing a central azetidine ring, a benzhydryl group, and a methanesulfonate leaving group. These structural features make it a useful building block in organic synthesis, particularly for introducing the 1-benzhydrylazetidin-3-yl moiety into larger molecules.[1] Its properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 33301-41-6 | [1] |

| Molecular Formula | C₁₇H₁₉NO₃S | [1] |

| Molecular Weight | 317.4 g/mol | [1][2] |

| IUPAC Name | (1-benzhydrylazetidin-3-yl) methanesulfonate | [2] |

| Synonyms | 1-(Diphenylmethyl)azetidin-3-yl methanesulfonate, 1-Benzhydryl-3-(methanesulfonyloxy)azetidine | [1][2] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 109 - 113 °C | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| Storage | Room Temperature | [1] |

Synthesis

The synthesis of 1-Benzhydrylazetidin-3-yl methanesulfonate is typically achieved in a two-step process. The first step involves the synthesis of the precursor alcohol, 1-benzhydrylazetidin-3-ol, followed by its methanesulfonylation.

Experimental Protocols

Step 1: Synthesis of 1-Benzhydrylazetidin-3-ol Hydrochloride

A documented method for the synthesis of the precursor alcohol involves the reaction of benzhydrylamine with epichloropropane. The following protocol is adapted from patent literature, which reports a yield of 75.10%.

| Reagent | Molar Ratio | Notes |

| Benzhydrylamine | 1 | Starting material |

| Epichloropropane | 1.3 | Alkylating agent |

| Ethanol | - | Solvent |

Procedure:

-

Benzhydrylamine (1500 g, 8.19 mol) is added to a 5L four-hole boiling flask.

-

With temperature control at 20-25 °C, 1.5L of ethanol is added.

-

Epichloropropane (984.52 g, 10.64 mol) is then added, and the mixture is stirred.

-

The reaction proceeds for 48 hours at 27 ± 2 °C.

-

Following the reaction, the product is isolated and purified to yield 1-benzhydrylazetidin-3-ol hydrochloride as white crystals.

Step 2: Synthesis of 1-Benzhydrylazetidin-3-yl methanesulfonate

| Reagent | Role |

| 1-Benzhydrylazetidin-3-ol | Substrate |

| Methanesulfonyl chloride (MsCl) | Mesylating agent |

| Triethylamine (Et₃N) or other non-nucleophilic base | Acid scavenger |

| Aprotic solvent (e.g., Dichloromethane, Acetonitrile) | Reaction medium |

General Procedure:

-

1-Benzhydrylazetidin-3-ol is dissolved in an appropriate aprotic solvent (e.g., dichloromethane or acetonitrile) and cooled to 0 °C under a nitrogen atmosphere.

-

A non-nucleophilic base, such as triethylamine, is added to the solution.

-

Methanesulfonyl chloride (typically 1.1-1.5 equivalents) is added dropwise to the stirred solution, maintaining the low temperature.

-

The reaction mixture is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water or an aqueous solution.

-

The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Synthesis Workflow

Caption: Synthetic pathway for 1-Benzhydrylazetidin-3-yl methanesulfonate.

Biological and Pharmaceutical Context

1-Benzhydrylazetidin-3-yl methanesulfonate is primarily utilized as a key intermediate in the synthesis of more complex molecules for pharmaceutical development.[1][3] The presence of the benzhydryl group can increase the lipophilicity of a compound, which can be advantageous for pharmacokinetic properties, while the azetidine ring provides a rigid scaffold.

Areas of Research Interest

-

Neuroscience: This compound and its derivatives have been explored in the context of neuropharmacology, particularly in studies related to the modulation of neurotransmitter systems.[1]

-

Anti-inflammatory Research: There is interest in the use of this scaffold in the development of novel anti-inflammatory agents.[1]

-

Drug Discovery: As a versatile building block, it facilitates the creation of diverse molecular structures for screening in various drug discovery programs.[1]

Mechanism of Action

Detailed studies on the specific mechanism of action of 1-Benzhydrylazetidin-3-yl methanesulfonate itself are limited in publicly available literature. Its primary role is that of a reactive intermediate. The methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions where the 1-benzhydrylazetidin-3-yl moiety is transferred to a target molecule.

There is some indication that related compounds may interact with cytochrome P450 enzymes, suggesting a potential role as a pharmacokinetic modifier, but specific quantitative data for the title compound are not available.[4]

Conclusion

1-Benzhydrylazetidin-3-yl methanesulfonate is a valuable chemical intermediate with established synthetic routes. Its utility is primarily as a building block for the synthesis of more complex molecules in the realms of neuroscience and anti-inflammatory drug discovery. While the biological activity of the compound itself is not well-characterized, its role as a precursor to potentially bioactive molecules makes it a compound of interest for medicinal chemists and drug development professionals. Further research into the biological effects of compounds derived from this intermediate is warranted.

References

An In-depth Technical Guide to (1-benzhydrylazetidin-3-yl) methanesulfonate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-benzhydrylazetidin-3-yl) methanesulfonate, a key synthetic intermediate, holds considerable significance in the field of medicinal chemistry. Its robust benzhydryl protecting group and the reactive methanesulfonate leaving group make it a versatile building block for the synthesis of a wide array of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and its application in the development of pharmaceuticals, particularly in the areas of analgesia, anti-inflammatory, and neuroscience research.

Chemical Properties and Data Presentation

The IUPAC name for the compound is (1-benzhydrylazetidin-3-yl) methanesulfonate .[1] It is also known by several synonyms, including 1-(diphenylmethyl)azetidin-3-yl methanesulfonate and 1-benzhydryl-3-methanesulfonyloxyazetidine.[1] This compound is a sulfonate ester featuring a benzhydryl (diphenylmethyl) group attached to the nitrogen of the azetidine ring.[2]

Below is a summary of its key chemical and physical properties:

| Property | Value | Source |

| IUPAC Name | (1-benzhydrylazetidin-3-yl) methanesulfonate | [1] |

| Molecular Formula | C₁₇H₁₉NO₃S | [1] |

| Molecular Weight | 317.4 g/mol | [1] |

| CAS Number | 33301-41-6 | |

| Appearance | White to almost white crystalline powder | [3] |

| Melting Point | 109 - 113 °C | [3] |

| Purity | ≥ 95% (HPLC) | [3] |

| Storage | Store at room temperature | [3] |

Experimental Protocols

The synthesis of (1-benzhydrylazetidin-3-yl) methanesulfonate is typically achieved in a two-step process starting from benzhydrylamine and epichlorohydrin to first form the precursor alcohol, 1-benzhydrylazetidin-3-ol. This is followed by the methanesulfonylation of the alcohol. A detailed, multi-kilogram scale synthesis has been reported and is outlined below.[4]

Synthesis of 1-Benzhydrylazetidin-3-ol[4]

This one-pot synthesis is high-yielding (80%) and does not require chromatographic purification, resulting in a product with a purity of over 99%.[5]

Materials:

-

Benzhydrylamine

-

Epichlorohydrin

-

Isopropyl alcohol (IPA)

-

Methanol

Procedure:

-

A 200-L glass-lined reactor is purged with nitrogen.

-

Charge the reactor with isopropyl alcohol (60 L) and benzhydrylamine (12.0 kg, 65.5 mol).

-

To the stirred solution, add epichlorohydrin (7.27 kg, 78.6 mol) over 1 hour, maintaining the internal temperature below 30 °C.

-

After the addition is complete, continue to agitate the mixture for an additional 30 hours at 30 °C.

-

Monitor the reaction by HPLC until less than 1.0 area % of benzhydrylamine remains.

-

Concentrate the reaction mixture under vacuum to obtain a crude solid.

-

Dissolve the crude product in methanol (36.0 L) at 30 °C.

-

Cool the solution to 0-5 °C and stir for 2 hours to allow for crystallization.

-

Filter the solid product and wash with chilled methanol.

-

Dry the product under vacuum to yield 1-benzhydrylazetidin-3-ol.

Synthesis of (1-benzhydrylazetidin-3-yl) methanesulfonate[4]

Materials:

-

1-Benzhydrylazetidin-3-ol

-

Acetonitrile

-

Triethylamine

-

Methanesulfonyl chloride

-

Water

Procedure:

-

To a stirred solution of 1-benzhydrylazetidin-3-ol (100 g, 0.418 mol) in acetonitrile (300 mL), add triethylamine (63.3 g, 0.626 mol) over 15 minutes, keeping the temperature below 30 °C.

-

Cool the resulting suspension to -10 °C.

-

Add methanesulfonyl chloride (57.2 g, 0.5 mol) dropwise over 1 hour, maintaining the temperature at -5 °C.

-

Stir the reaction at -5 °C for 1 hour.

-

Monitor the reaction by HPLC until less than 1.0 area % of the starting alcohol remains.

-

Quench the reaction by adding water (1 L).

-

Stir the slurry for 1 hour at 25-30 °C.

-

Filter the solid product and wash with water.

-

Dry the product under vacuum to yield (1-benzhydrylazetidin-3-yl) methanesulfonate.

dot

Caption: Synthetic workflow for (1-benzhydrylazetidin-3-yl) methanesulfonate.

Biological Activity and Applications in Drug Discovery

(1-benzhydrylazetidin-3-yl) methanesulfonate is a crucial intermediate in the synthesis of various biologically active compounds.[3] Its application spans several therapeutic areas, primarily due to the versatility of the azetidine scaffold in medicinal chemistry.

Role in the Synthesis of Analgesics and Opioid Receptor Modulators

The benzhydryl-azetidine moiety is a known scaffold for compounds targeting the central nervous system. This intermediate is utilized in the synthesis of novel analgesics.[3] The azetidine ring serves as a constrained bioisostere of piperidine and other cyclic amines, which are common in opioid receptor ligands. By reacting the methanesulfonate with various nucleophiles, novel derivatives can be synthesized and evaluated for their affinity and efficacy at mu, delta, and kappa opioid receptors.

dot

Caption: General scheme for the synthesis of opioid modulators.

Application in the Development of Anti-Inflammatory Agents

Azetidine-containing compounds have shown promise as anti-inflammatory agents. The title compound serves as a starting material for the synthesis of novel molecules that can be tested in various anti-inflammatory assays, such as those measuring the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production.

Utility in Neuroscience Research

The modulation of neurotransmitter systems is a key area of neuroscience research, and (1-benzhydrylazetidin-3-yl) methanesulfonate provides a scaffold for developing ligands for various CNS targets.[3] For instance, derivatives of this compound can be synthesized to explore their activity as GABA uptake inhibitors or as ligands for other neurotransmitter receptors and transporters.

Signaling Pathways

While (1-benzhydrylazetidin-3-yl) methanesulfonate is a synthetic intermediate and not typically the final active pharmaceutical ingredient, the compounds derived from it often target G-protein coupled receptors (GPCRs), such as opioid receptors. The general signaling pathway for a mu-opioid receptor agonist, a potential downstream product, is illustrated below.

dot

Caption: Simplified mu-opioid receptor signaling pathway.

Conclusion

(1-benzhydrylazetidin-3-yl) methanesulfonate is a valuable and versatile intermediate in medicinal chemistry. Its established synthesis provides a reliable source for this building block, enabling the exploration of novel chemical space in drug discovery. The demonstrated utility of its derivatives as analgesics, anti-inflammatory agents, and CNS modulators underscores its importance for researchers and drug development professionals. Further exploration of derivatives synthesized from this intermediate is likely to yield new and improved therapeutic agents.

References

- 1. 1-(Diphenylmethyl)azetidin-3-yl methanesulfonate | C17H19NO3S | CID 2758716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate | 133891-87-9 | Benchchem [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

The Synthetic Keystone: A Technical Whitepaper on 1-Benzhydrylazetidin-3-yl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzhydrylazetidin-3-yl methanesulfonate is a pivotal intermediate in medicinal chemistry and organic synthesis. This document provides a comprehensive overview of its primary application as a versatile building block for the synthesis of novel pharmaceutical agents. While specific quantitative biological data for this compound is not extensively available in public literature, its significance lies in its utility for creating more complex molecules with potential therapeutic activities, particularly in the realms of analgesics, anti-inflammatory drugs, and neuroscience. This guide details its chemical properties, synthetic routes, and its role in subsequent chemical transformations.

Introduction

1-Benzhydrylazetidin-3-yl methanesulfonate is a heterocyclic organic compound featuring a reactive methanesulfonate (mesyl) group attached to a 1-benzhydrylazetidine core. The benzhydryl group enhances lipophilicity, a desirable property for many drug candidates, while the methanesulfonate serves as an excellent leaving group in nucleophilic substitution reactions. This combination makes it a valuable precursor for introducing the azetidine moiety into a wide range of molecular scaffolds, a common strategy in the design of novel therapeutics. The azetidine ring itself is a key structural motif in many biologically active compounds, imparting conformational rigidity and influencing binding to biological targets. This whitepaper will focus on the synthesis and reactivity of 1-Benzhydrylazetidin-3-yl methanesulfonate, providing a foundation for its application in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-Benzhydrylazetidin-3-yl methanesulfonate is presented below.

| Property | Value |

| Molecular Formula | C₁₇H₁₉NO₃S |

| Molecular Weight | 317.4 g/mol |

| Appearance | Typically a solid |

| Solubility | Soluble in many organic solvents |

| Key Functional Groups | Azetidine, Benzhydryl, Methanesulfonate |

Synthesis of 1-Benzhydrylazetidin-3-yl Methanesulfonate

The synthesis of 1-Benzhydrylazetidin-3-yl methanesulfonate generally proceeds via the mesylation of its corresponding alcohol precursor, 1-benzhydrylazetidin-3-ol. This is a standard and efficient method for converting a hydroxyl group into a good leaving group.

General Synthetic Workflow

The overall synthetic process can be visualized as a two-step procedure starting from 1-benzhydrylazetidin-3-one.

Unraveling the Chemistry of a Key Pharmaceutical Intermediate: 1-Benzhydrylazetidin-3-yl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzhydrylazetidin-3-yl methanesulfonate is a versatile chemical intermediate of significant interest in medicinal chemistry. While its direct mechanism of action is not extensively documented in publicly available literature, its importance lies in its role as a key building block for the synthesis of a variety of biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, which are crucial for understanding its application in drug discovery and development. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is considered a "privileged structure" in medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties to parent molecules. The benzhydryl group contributes to lipophilicity, potentially enhancing membrane permeability, while the methanesulfonate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions for the construction of more complex molecular architectures.

Chemical Properties and Structure

1-Benzhydrylazetidin-3-yl methanesulfonate is a sulfonate ester characterized by a central azetidine ring substituted with a benzhydryl group on the nitrogen atom and a methanesulfonate group on the third carbon.

| Property | Value |

| Molecular Formula | C₁₇H₁₉NO₃S |

| Molecular Weight | 317.4 g/mol |

| CAS Number | 33301-41-6 |

| InChI Key | MSVZMUILYMLJCF-UHFFFAOYSA-N |

Synthesis and Reactivity

The synthesis of 1-Benzhydrylazetidin-3-yl methanesulfonate typically involves the methanesulfonylation of the corresponding precursor, 1-benzhydrylazetidin-3-ol. This reaction is a standard method for converting a hydroxyl group into a good leaving group, thereby activating the molecule for subsequent nucleophilic substitution reactions.

General Synthetic Workflow

Caption: General synthesis and reaction pathway of 1-Benzhydrylazetidin-3-yl methanesulfonate.

Experimental Protocol: Methanesulfonylation of 1-Benzhydrylazetidin-3-ol

While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be described as follows. It is important to note that this is a representative procedure and may require optimization.

-

Dissolution: Dissolve 1-benzhydrylazetidin-3-ol in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add a tertiary amine base, such as triethylamine or diisopropylethylamine, to the reaction mixture. The base acts as a scavenger for the hydrochloric acid generated during the reaction.

-

Reagent Addition: Slowly add methanesulfonyl chloride (or methanesulfonic anhydride) to the cooled solution. The reaction is exothermic, and slow addition is necessary to control the temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by techniques such as column chromatography or recrystallization to yield pure 1-Benzhydrylazetidin-3-yl methanesulfonate.

Inferred Mechanism of Action in Drug Synthesis

The primary "mechanism of action" of 1-Benzhydrylazetidin-3-yl methanesulfonate is chemical rather than biological. It functions as an electrophilic building block. The methanesulfonate group is a highly effective leaving group, making the C3 position of the azetidine ring susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in constructing more elaborate molecules with potential therapeutic applications.

Role in Nucleophilic Substitution Reactions

The core utility of this compound is to serve as a substrate for SN2 reactions. The introduction of various nucleophiles at the C3 position of the azetidine ring allows for the systematic exploration of chemical space and the generation of libraries of compounds for biological screening.

Caption: Nucleophilic substitution at the C3 position of 1-Benzhydrylazetidin-3-yl methanesulfonate.

Applications in Drug Discovery

While detailed studies on the direct biological effects of 1-Benzhydrylazetidin-3-yl methanesulfonate are scarce, its role as a precursor is evident in various therapeutic areas. It is utilized in the synthesis of compounds targeting a range of biological systems, with potential applications in neuropharmacology and as anti-inflammatory agents.[1][2] The final biological activity of the synthesized molecules is determined by the nature of the nucleophile introduced and the overall structure of the resulting compound.

Conclusion

1-Benzhydrylazetidin-3-yl methanesulfonate is a valuable reagent in medicinal chemistry, acting as a key intermediate for the synthesis of novel compounds with therapeutic potential. Its utility stems from the presence of the azetidine ring, a privileged scaffold, and the methanesulfonate group, which facilitates the introduction of diverse functionalities through nucleophilic substitution. While its own biological mechanism of action is not the primary focus of research, a thorough understanding of its chemical reactivity is essential for its effective application in the development of new pharmaceuticals. Future research may explore the direct biological activities of this compound and its close analogs, but its current significance lies firmly in its role as a versatile synthetic building block.

References

The Azetidine Scaffold: A Journey from Natural Discovery to Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The four-membered nitrogen-containing heterocycle, azetidine, has emerged from relative obscurity to become a privileged scaffold in medicinal chemistry and drug discovery. Its unique conformational rigidity, coupled with its ability to impart favorable physicochemical properties, has led to the development of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of azetidine-containing compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action.

A Historical Timeline: Key Milestones in Azetidine Chemistry

The journey of azetidine-containing compounds from their initial discovery in nature to their current status as valuable pharmaceutical building blocks is marked by several key milestones.

-

1955: The story of naturally occurring azetidines begins with the isolation and characterization of L-azetidine-2-carboxylic acid from the rhizomes and fresh foliage of the lily of the valley (Convallaria majalis) and Solomon's seal (Polygonatum). This discovery by Fowden laid the groundwork for future investigations into this novel class of non-proteinogenic amino acids.[1]

-

Early Syntheses: Initial synthetic routes to azetidine-2-carboxylic acid were developed, often involving multi-step processes with modest yields. One early method involved the α-bromination of γ-aminobutyric acid (GABA), followed by ring closure. Another approach utilized the treatment of α,γ-diaminobutyric acid dihydrochloride with a mixture of nitrous and hydrochloric acids, followed by cyclization.[1]

-

2005: A significant advancement in the asymmetric synthesis of azetidine-2-carboxylic acid was reported by Couty and coworkers. Their facile and straightforward method, departing from inexpensive starting materials, allowed for the practical, multi-gram scale production of both enantiomers in five to six steps. This development was crucial for making enantiopure azetidine building blocks more accessible for drug discovery.[2]

-

Modern Era: The 21st century has witnessed a surge in the development of novel synthetic methodologies for constructing the azetidine ring and its derivatives. These methods, including various cyclization strategies, have expanded the chemical space accessible to medicinal chemists.[3][4] Concurrently, the pharmacological potential of azetidine-containing compounds has been increasingly recognized, leading to their investigation in a wide range of therapeutic areas.[5]

The Discovery and First Isolation of Azetidine-2-Carboxylic Acid

The inaugural discovery of an azetidine-containing compound in nature was the identification of L-azetidine-2-carboxylic acid by L. Fowden in 1955. This non-proteinogenic amino acid was found to be a natural constituent of certain plants, including those from the Asparagaceae and Fabaceae families.[1]

Natural Occurrence

Azetidine-2-carboxylic acid has been identified in a variety of plant species, most notably:

-

Convallaria majalis (Lily of the Valley)[1]

-

Polygonatum (Solomon's Seal)[1]

-

Various species within the Fabaceae (bean) family[1]

-

Small quantities have also been detected in beets (Beta vulgaris).[1]

Its presence in these plants is believed to play a role in defense mechanisms, acting as a proline analogue that can be mistakenly incorporated into proteins, leading to toxic effects in predators and competing vegetation.

Early Synthetic Approaches

The initial syntheses of azetidine-2-carboxylic acid were challenging due to the inherent ring strain of the four-membered ring.

Synthesis from γ-Aminobutyric Acid (GABA): An early route to optically inactive azetidine-2-carboxylic acid started with the neurotransmitter GABA. The synthesis involved the α-bromination of GABA to yield γ-amino-α-bromobutyric acid. Subsequent treatment with a base, such as barium hydroxide, induced the removal of hydrogen bromide and facilitated the intramolecular cyclization to form the azetidine ring, albeit in small yields.[1]

Synthesis from α,γ-Diaminobutyric Acid: An optically active form of azetidine-2-carboxylic acid was prepared from α,γ-diaminobutyric acid dihydrochloride. This method involved reacting the starting material with a mixture of nitrous and hydrochloric acids to produce γ-amino-α-chlorobutyric acid. Similar to the previous method, treatment with barium hydroxide then effected the elimination of hydrogen chloride and the subsequent ring closure to yield the desired product.[1]

Modern Synthetic Methodologies

The demand for enantiomerically pure and diversely substituted azetidines in drug discovery has spurred the development of more efficient and versatile synthetic methods.

Couty's Asymmetric Synthesis of Azetidine-2-Carboxylic Acid

A landmark in the synthesis of azetidine-2-carboxylic acid was the practical and asymmetric preparation developed by François Couty and his team. This method allows for the synthesis of both enantiomers from readily available and inexpensive starting materials.[2]

Experimental Protocol: Asymmetric Synthesis of (S)-Azetidine-2-carboxylic Acid (Adapted from Couty et al., J. Org. Chem. 2005)

A detailed experimental protocol for a key step in a modern synthesis of enantiopure azetidine-2-carboxylic acid is provided below. This multi-step synthesis utilizes an intramolecular alkylation strategy with a chiral auxiliary.

Step 1: Synthesis of a Chiral Precursor (Illustrative Example)

The synthesis begins with the preparation of a chiral β-amino alcohol, which is then elaborated over several steps to a key intermediate for the cyclization reaction. Due to the complexity of the full multi-step synthesis, a representative cyclization step is detailed here.

Key Cyclization Step: Intramolecular Alkylation

-

Starting Material: A suitably protected γ-chloro-α-amino ester derivative with a chiral auxiliary (e.g., derived from (S)-α-methylbenzylamine).

-

Reagents and Conditions:

-

Base: A strong, non-nucleophilic base such as lithium hexamethyldisilazide (LiHMDS) or sodium hexamethyldisilazide (NaHMDS).

-

Solvent: Anhydrous tetrahydrofuran (THF).

-

Temperature: The reaction is typically carried out at low temperatures, such as -78 °C to room temperature, to control reactivity and minimize side reactions.

-

-

Procedure:

-

The protected γ-chloro-α-amino ester is dissolved in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to -78 °C.

-

A solution of the strong base (e.g., 1.0 M LiHMDS in THF) is added dropwise to the reaction mixture.

-

The reaction is stirred at low temperature for a specified period and then allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the protected azetidine-2-carboxylate.

-

-

Deprotection: The protecting groups (e.g., chiral auxiliary and ester) are then removed in subsequent steps to yield the final (S)-azetidine-2-carboxylic acid.

Biological Activity and Therapeutic Potential

Azetidine-containing compounds exhibit a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.[5]

Quantitative Biological Data

The biological activity of several azetidine derivatives has been quantified, providing valuable structure-activity relationship (SAR) insights.

| Compound Class | Target | Compound/Derivative | Activity (IC₅₀/Kᵢ) | Reference |

| STAT3 Inhibitors | STAT3 | 5a (salicylate derivative) | 0.55 µM (EMSA IC₅₀) | [6] |

| 5o (salicylate derivative) | 0.38 µM (EMSA IC₅₀) | [6] | ||

| 8i (salicylate derivative) | 0.34 µM (EMSA IC₅₀) | [6] | ||

| GABA Uptake Inhibitors | GAT-1 | Azetidin-2-ylacetic acid with 4,4-diphenylbutenyl moiety | 2.83 ± 0.67 µM (IC₅₀) | [7] |

| GAT-1 | Azetidin-2-ylacetic acid with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | 2.01 ± 0.77 µM (IC₅₀) | [7] | |

| GAT-3 | 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | 15.3 ± 4.5 µM (IC₅₀) | [7] | |

| FFA2 Antagonists | FFA2 (GPR43) | GLPG0974 | 9 nM (IC₅₀) | [8] |

| Anticancer Agents | 450.1 murine mammary cancer cells | L-Azetidine-2-carboxylic acid | 7.6 µg/ml (IC₅₀) | [5] |

Signaling Pathways Modulated by Azetidine-Containing Compounds

4.2.1. Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell growth, proliferation, and survival. Its constitutive activation is implicated in various cancers. Several azetidine-containing compounds have been identified as potent inhibitors of the STAT3 signaling pathway.

4.2.2. Modulation of G-Protein Coupled Receptor (GPCR) Signaling

Azetidine derivatives have also been developed as modulators of G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in a vast array of physiological processes. One notable example is the development of antagonists for the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43.

Experimental Workflows

The synthesis of azetidine-containing compounds typically follows a logical workflow, from the preparation of key precursors to the final cyclization and functionalization steps.

Physical and Chemical Properties

The physical and chemical properties of azetidine and its derivatives are influenced by the strained four-membered ring.

| Property | Azetidine-2-carboxylic Acid |

| Molecular Formula | C₄H₇NO₂ |

| Molar Mass | 101.10 g/mol |

| Appearance | Crystalline solid |

| Melting Point | 215 °C |

| Boiling Point | 242 °C |

| Solubility in Water | 5.0 g/100 mL |

| Density | 1.275 g/cm³ |

Data sourced from Wikipedia[1]

Conclusion

The field of azetidine chemistry has undergone a remarkable transformation, from the initial discovery of a single natural product to the development of a vast library of synthetic derivatives with significant therapeutic potential. The unique structural features of the azetidine ring have proven to be advantageous in the design of potent and selective modulators of various biological targets. As synthetic methodologies continue to evolve and our understanding of the biological roles of azetidine-containing compounds deepens, it is certain that this versatile scaffold will continue to be a valuable asset in the ongoing quest for novel and effective medicines.

References

- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. Practical asymmetric preparation of azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azetidine synthesis [organic-chemistry.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Benzhydryl Group: A Cornerstone in Molecular Interactions and Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzhydryl group, a diphenylmethyl moiety, is a prominent structural motif in a vast array of biologically active molecules. Its unique stereochemical and physicochemical properties, characterized by significant steric bulk and lipophilicity, play a crucial role in defining the molecular interactions that underpin the therapeutic efficacy of numerous drugs. This technical guide provides a comprehensive overview of the benzhydryl group's role in molecular interactions, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Physicochemical Properties and Molecular Interactions

The benzhydryl group's two phenyl rings, connected to a single carbon atom, are not coplanar and can adopt various conformations. This conformational flexibility, combined with its large, hydrophobic surface area, allows it to engage in a variety of non-covalent interactions with biological macromolecules. These interactions are fundamental to its function as a potent pharmacophore in many drug classes.

Key molecular interactions involving the benzhydryl group include:

-

Hydrophobic Interactions: The two phenyl rings provide a large nonpolar surface that can interact favorably with hydrophobic pockets in receptor binding sites, displacing water molecules and contributing significantly to binding affinity.

-

π-π Stacking: The aromatic rings of the benzhydryl group can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within a protein's binding site. These interactions, which can be face-to-face or edge-to-face, are crucial for the orientation and stabilization of the ligand-receptor complex.

-

Van der Waals Forces: The sheer size and surface area of the benzhydryl group maximize van der Waals contacts with the receptor, further enhancing binding affinity.

-

Steric Influence: The bulk of the benzhydryl group can provide steric hindrance, which can be exploited to confer selectivity for a particular receptor subtype or to prevent metabolic degradation of the drug molecule.

The Benzhydryl Group in Medicinal Chemistry: A Pharmacophore of Versatility

The benzhydryl moiety is a key component in a wide range of therapeutic agents, demonstrating its versatility in targeting diverse biological systems. Below are examples of drug classes where the benzhydryl group is a critical determinant of activity, with corresponding quantitative data on their biological effects.

Antihistamines

Many first and second-generation antihistamines feature a benzhydryl group. In these molecules, the bulky benzhydryl moiety is thought to be crucial for binding to the H1 histamine receptor, acting as an inverse agonist to stabilize the inactive conformation of the receptor.[1][2]

Table 1: Biological Activity of Benzhydryl-Containing Antihistamines

| Compound | Target | Assay | IC50 / Ki | Reference |

| Cetirizine | H1 Receptor | Radioligand Binding | Ki: 6 nM | [3] |

| Levocetirizine | H1 Receptor | Radioligand Binding | Ki: 3 nM | [3] |

| Dextrocetirizine | H1 Receptor | Radioligand Binding | Ki: 100 nM | [3] |

Central Nervous System (CNS) Active Agents

The benzhydryl group is present in several CNS-active drugs, including the wakefulness-promoting agent modafinil. In modafinil, the benzhydryl group is part of a larger structure that inhibits the dopamine transporter (DAT), leading to increased extracellular dopamine levels in certain brain regions.[4][5][6][7][8]

Table 2: Biological Activity of Modafinil

| Compound | Target | Assay | IC50 | Reference |

| Modafinil | Dopamine Transporter (DAT) | [3H]Dopamine Transport Inhibition | 6390 ± 2050 nM | [5] |

| Modafinil | Dopamine Transporter (DAT) | [3H]CFT Competition Binding | 4360 nM | [5] |

Histone Deacetylase (HDAC) Inhibitors

More recently, the 1-benzhydryl-piperazine scaffold has been identified as a valuable "cap" group in the design of potent and selective histone deacetylase (HDAC) inhibitors for cancer therapy.[3][9][10][11] The benzhydryl group interacts with the surface of the enzyme's active site, contributing to the inhibitor's potency and selectivity.[9]

Table 3: In Vitro HDAC Inhibitory Activity of 1-Benzhydryl-Piperazine Derivatives

| Compound | HDAC1 (IC50, nM) | HDAC2 (IC50, nM) | HDAC3 (IC50, nM) | HDAC6 (IC50, nM) | HDAC8 (IC50, nM) | Reference |

| 6b | >10000 | >10000 | >10000 | 186 | >10000 | [10] |

| 7b | 134 | 211 | 109 | 48 | 1054 | [10] |

| 8b | 78 | 123 | 65 | 35 | 897 | [10] |

| 9b | 1472 | 2456 | 3472 | 31 | 713 | [10] |

Anti-HIV Agents

Certain benzhydryl derivatives have shown promising activity against the Human Immunodeficiency Virus (HIV). For instance, symmetrical N1,N3-dibenzyl-2-hydroxy-propane derivatives, which contain a benzhydryl-like motif, have demonstrated significant inhibitory activity against HIV-infected MT-4 cells.[12]

Table 4: Anti-HIV Activity of Symmetrical N1,N3-dibenzyl-2-hydroxy-propane Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 6a | MT-4 | HIV-induced cytopathogenicity | 0.1 | [12] |

| 7a | MT-4 | HIV-induced cytopathogenicity | 0.1 | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the context of evaluating benzhydryl-containing compounds.

Synthesis of 1-Benzhydryl-4-((2,4-dinitrophenyl)sulfonyl)piperazine

This protocol describes a common method for synthesizing benzhydryl piperazine derivatives, which are precursors for various biologically active compounds.

Materials:

-

Benzophenone

-

Sodium borohydride

-

Thionyl chloride

-

Piperazine

-

2,4-dinitrobenzenesulfonyl chloride

-

Solvents (e.g., methanol, dichloromethane, DMF)

-

Bases (e.g., triethylamine)

Procedure:

-

Reduction of Benzophenone: Dissolve benzophenone in methanol and cool the solution in an ice bath. Add sodium borohydride portion-wise with stirring. After the addition is complete, continue stirring for a specified time. Quench the reaction with water and extract the product (benzhydrol) with an organic solvent. Dry the organic layer and evaporate the solvent.

-

Chlorination of Benzhydrol: Dissolve the obtained benzhydrol in a suitable solvent like dichloromethane. Add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature until completion (monitored by TLC). Remove the solvent under reduced pressure to obtain benzhydryl chloride.

-

Alkylation of Piperazine: Dissolve piperazine in a solvent such as DMF. Add the previously synthesized benzhydryl chloride and a base (e.g., triethylamine). Heat the reaction mixture and monitor its progress by TLC. After completion, perform a work-up procedure involving extraction and purification to obtain 1-benzhydrylpiperazine.

-

Sulfonylation: Dissolve 1-benzhydrylpiperazine in a suitable solvent and add 2,4-dinitrobenzenesulfonyl chloride. Stir the reaction at room temperature. After the reaction is complete, isolate and purify the final product, 1-benzhydryl-4-((2,4-dinitrophenyl)sulfonyl)piperazine.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16]

Materials:

-

Human cancer cell lines (e.g., MDA-MB-231, MCF-7)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Benzhydryl-containing test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the benzhydryl-containing compounds. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-HIV Activity Assay in MT-4 Cells

This assay evaluates the ability of a compound to inhibit the cytopathic effects of HIV-1 in the highly susceptible MT-4 human T-cell line.[17][18][19][20][21]

Materials:

-

MT-4 cells

-

HIV-1 viral stock

-

Benzhydryl-containing test compounds

-

Cell culture medium (e.g., RPMI 1640) with FBS and antibiotics

-

96-well plates

-

Reagents for quantifying cell viability (e.g., MTT) or viral replication (e.g., p24 antigen ELISA kit)

Procedure:

-

Cell Seeding: Plate MT-4 cells in a 96-well plate.

-

Compound and Virus Addition: Add serial dilutions of the test compounds to the wells. Subsequently, infect the cells with a standardized amount of HIV-1. Include control wells with cells only (no virus, no compound), cells with virus only (no compound), and cells with compound only (no virus).

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 4-5 days, allowing for viral replication and the development of cytopathic effects in the unprotected, infected cells.

-

Assessment of Antiviral Activity:

-

MTT Method: Assess cell viability using the MTT assay as described above. A higher absorbance in the presence of the compound indicates protection from HIV-induced cell death.

-

p24 Antigen ELISA: Measure the amount of p24 viral antigen in the culture supernatant using a commercial ELISA kit. A reduction in p24 levels indicates inhibition of viral replication.

-

-

Data Analysis: Calculate the EC50 (the concentration of the compound that provides 50% protection against virus-induced cell death or inhibits viral replication by 50%) and the CC50 (the concentration that causes 50% cytotoxicity in uninfected cells). The selectivity index (SI = CC50/EC50) is then determined to assess the compound's therapeutic window.

Visualizing Molecular Interactions and Workflows

Diagrams are invaluable tools for understanding complex biological pathways and experimental procedures. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

Signaling Pathway of Cetirizine Action

Cetirizine, a second-generation antihistamine, primarily acts as an inverse agonist at the H1 histamine receptor. This action blocks the downstream signaling cascade initiated by histamine, which includes the activation of phospholipase C (PLC) and the subsequent increase in intracellular calcium and activation of NF-κB, a key transcription factor in inflammatory responses.[22][23][24]

Caption: Signaling pathway of Cetirizine's antihistaminic action.

Mechanism of Action of Modafinil

Modafinil's primary mechanism of action is the inhibition of the dopamine transporter (DAT), which leads to an increase in synaptic dopamine levels. This enhanced dopaminergic neurotransmission is thought to be a key contributor to its wakefulness-promoting effects. The benzhydryl group is integral to the molecule's interaction with the DAT.[4][5][6][7][8]

Caption: Modafinil's mechanism via dopamine transporter inhibition.

Experimental Workflow for Drug Discovery and Evaluation

The process of discovering and evaluating new drug candidates, including those containing a benzhydryl group, typically follows a structured workflow from initial synthesis to biological testing.[25][26][27][28]

Caption: General workflow for drug discovery and evaluation.

Conclusion

The benzhydryl group is a privileged scaffold in medicinal chemistry, imparting a unique combination of steric bulk and lipophilicity that drives crucial molecular interactions with a wide range of biological targets. Its presence in numerous approved drugs across different therapeutic areas underscores its importance in drug design. A thorough understanding of its physicochemical properties, the nature of its interactions with receptors, and the structure-activity relationships it governs is essential for the rational design of new and improved therapeutic agents. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and scientists in the field of drug development, facilitating the continued exploration and exploitation of the benzhydryl moiety in the quest for novel medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. greendoor.org [greendoor.org]

- 5. researchgate.net [researchgate.net]

- 6. Action of modafinil – increased motivation via the dopamine transporter inhibition and D1 receptors? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of Modafinil on Dopamine and Dopamine Transporters in the Male Human Brain: Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dash.harvard.edu [dash.harvard.edu]

- 9. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. broadpharm.com [broadpharm.com]

- 14. texaschildrens.org [texaschildrens.org]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. benchchem.com [benchchem.com]

- 17. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evaluation of anti-HIV-1 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus type 1) activity of 6HP and 3TC in vitro using MT-4 cell line variants with different replicative activity - Kalnina - Problems of Virology [virusjour.crie.ru]

- 21. Cetirizine H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Histamine H1-receptor antagonists inhibit nuclear factor-kappaB and activator protein-1 activities via H1-receptor-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Drug Discovery Workflow - What is it? [vipergen.com]

- 25. researchgate.net [researchgate.net]

- 26. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Frontiers | Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives [frontiersin.org]

- 28. mdpi.com [mdpi.com]

Chemical and physical properties of 1-Benzhydrylazetidin-3-yl methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzhydrylazetidin-3-yl methanesulfonate is a versatile synthetic intermediate with significant applications in medicinal chemistry and drug development. Its unique structural features, including a reactive methanesulfonate leaving group and a bulky benzhydryl protecting group on the azetidine ring, make it a valuable building block for the synthesis of a variety of bioactive molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and known applications of 1-Benzhydrylazetidin-3-yl methanesulfonate, with a focus on its role in the development of novel therapeutics, particularly as a precursor to monoacylglycerol lipase (MAGL) inhibitors.

Chemical and Physical Properties

1-Benzhydrylazetidin-3-yl methanesulfonate is a white to off-white crystalline powder. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 33301-41-6 | [1][2] |

| Molecular Formula | C₁₇H₁₉NO₃S | [1][2] |

| Molecular Weight | 317.4 g/mol | [1][2] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 109 - 113 °C | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| Solubility | Soluble in Dichloromethane, Ether, Ethyl Acetate, Methanol | [1] |

| Storage | Store at room temperature or 2-8°C, sealed in a dry environment. | [1] |

| IUPAC Name | (1-benzhydrylazetidin-3-yl) methanesulfonate | [2] |

| InChI Key | MSVZMUILYMLJCF-UHFFFAOYSA-N | [2] |

| SMILES | CS(=O)(=O)OC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | [2] |

Synthesis and Purification

The primary synthetic route to 1-Benzhydrylazetidin-3-yl methanesulfonate involves the mesylation of its precursor, 1-benzhydrylazetidin-3-ol. This reaction is a standard method for converting a hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution reactions.

Experimental Protocol: Synthesis of 1-Benzhydrylazetidin-3-yl methanesulfonate

Materials:

-

1-Benzhydrylazetidin-3-ol

-

Acetonitrile

-

Triethylamine

-

Methanesulfonyl chloride

-

Water

-

Ice-acetone bath

Procedure:

-

To a reaction flask, add 1-benzhydrylazetidin-3-ol (1 equivalent), acetonitrile, and triethylamine (1.5 equivalents).

-

Cool the mixture in an ice-acetone bath to -5 °C.

-

Slowly add methanesulfonyl chloride (1.2 equivalents) via a dropping funnel, ensuring the internal temperature remains below 5 °C.

-

Monitor the reaction progress by HPLC. The reaction is typically complete within 15 minutes.

-

Upon completion, add water to the reaction mixture and stir for 2 hours at room temperature.

-

Filter the resulting precipitate.

-

Wash the filter cake with water and pull dry under vacuum. The product is obtained in quantitative yield and can be used directly in the next step without further purification.

Role in Drug Discovery and Development

1-Benzhydrylazetidin-3-yl methanesulfonate is a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the fields of neuroscience and anti-inflammatory research[1][3]. The azetidine scaffold is of significant interest in medicinal chemistry due to its ability to impart favorable pharmacokinetic properties and provide a rigid framework for molecular design[4].

Precursor to Monoacylglycerol Lipase (MAGL) Inhibitors

A significant application of this compound is in the synthesis of monoacylglycerol lipase (MAGL) inhibitors. MAGL is a serine hydrolase that plays a crucial role in the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to increased levels of 2-AG, which can modulate various physiological processes, including pain, inflammation, and neuroprotection. Consequently, MAGL inhibitors are being investigated as potential therapeutics for a range of conditions, including neurodegenerative diseases, inflammatory disorders, and cancer[5][6].

The synthesis of certain MAGL inhibitors involves the nucleophilic substitution of the methanesulfonate group of 1-Benzhydrylazetidin-3-yl methanesulfonate with a suitable nucleophile.

Spectroscopic Data

Safety and Handling

1-Benzhydrylazetidin-3-yl methanesulfonate is classified as an irritant. It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation[2].

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is essential to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

1-Benzhydrylazetidin-3-yl methanesulfonate is a valuable and versatile building block in medicinal chemistry. Its well-defined synthesis and the reactivity of the methanesulfonate group make it an ideal starting material for the creation of diverse libraries of compounds for drug discovery. Its established role as a precursor to potent MAGL inhibitors highlights its importance in the development of novel therapeutics for a range of diseases. This guide provides a foundational understanding of its properties and applications, serving as a valuable resource for researchers in the field.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-(Diphenylmethyl)azetidin-3-yl methanesulfonate | C17H19NO3S | CID 2758716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. escales | Virtual tour generated by Panotour [ub.edu]

- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN111518020A - MAGL inhibitor and preparation method and application thereof - Google Patents [patents.google.com]

A Technical Guide to Substituted Azetidine Scaffolds in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in medicinal chemistry. Its unique conformational rigidity, sitting between the highly strained aziridine and the more flexible pyrrolidine, offers a valuable tool for fine-tuning the pharmacological properties of drug candidates. This technical guide provides a comprehensive literature review of substituted azetidine scaffolds, focusing on their synthesis, biological activities, and applications in drug discovery. It includes detailed experimental protocols for key synthetic transformations and biological assays, alongside a quantitative analysis of their efficacy.

Introduction to Azetidine Scaffolds

Azetidines have garnered significant attention as bioisosteres for other cyclic and acyclic functionalities, offering improvements in metabolic stability, aqueous solubility, and binding affinity.[1][2] The inherent ring strain of approximately 25.4 kcal/mol contributes to their unique reactivity and conformational preferences, which can be exploited in drug design.[1] This guide will delve into the synthetic strategies for accessing variously substituted azetidines and explore their diverse pharmacological profiles.

Synthetic Methodologies for Substituted Azetidines

The construction of the strained azetidine ring has historically been a synthetic challenge. However, recent advancements have led to a variety of robust methods for their preparation, including intramolecular cyclizations, cycloadditions, and functionalization of pre-existing azetidine rings.

Intramolecular Cyclization Reactions